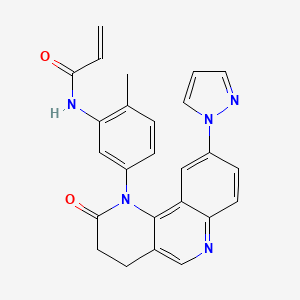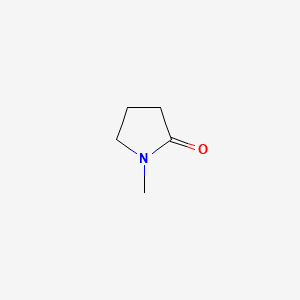
Pumosetrag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pumosetrag is a novel, orally active, and selective 5-hydroxytryptamine 3 (5-HT3) receptor agonist. It has been studied for its potential therapeutic effects in treating gastroesophageal reflux disease and irritable bowel syndrome. This compound acts as a partial agonist in rats and guinea pigs and a full agonist in mice, indicating species-specific differences in 5-HT3 receptor structure .
Preparation Methods
The synthesis of Pumosetrag involves several steps, starting with the preparation of the thienopyridine core. The synthetic route typically includes the following steps:
Formation of the Thienopyridine Core: This involves the cyclization of a thiophene derivative with a pyridine derivative under specific reaction conditions.
Functionalization: The core structure is then functionalized to introduce the necessary functional groups, such as the carboxamide group.
Final Assembly: The final step involves coupling the functionalized core with a quinuclidine derivative to form the complete this compound molecule.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Pumosetrag undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing the carboxamide group to an amine.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pumosetrag has been extensively studied for its potential therapeutic applications, particularly in the treatment of gastroesophageal reflux disease and irritable bowel syndrome. It has shown promising effects in reducing reflux events and improving symptoms in patients with these conditions . Additionally, this compound’s selective agonism of the 5-HT3 receptor makes it a valuable tool in studying the role of this receptor in various physiological and pathological processes.
Mechanism of Action
Pumosetrag exerts its effects by selectively binding to and activating the 5-HT3 receptor, a ligand-gated ion channel. This activation leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn triggers a cascade of intracellular events. The specific molecular targets and pathways involved in this compound’s mechanism of action include the modulation of neurotransmitter release and the regulation of gastrointestinal motility .
Comparison with Similar Compounds
Pumosetrag belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Similar compounds include:
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: A selective 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting.
Alosetron: A 5-HT3 receptor antagonist used to treat severe irritable bowel syndrome in women.
Compared to these compounds, this compound’s partial agonist activity and species-specific effects on the 5-HT3 receptor highlight its uniqueness and potential for targeted therapeutic applications .
Properties
Key on ui mechanism of action |
DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility. |
|---|---|
CAS No. |
1055328-70-5 |
Molecular Formula |
C15H17N3O2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1 |
InChI Key |
AFUWQWYPPZFWCO-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid](/img/structure/B10776062.png)

![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
![[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776084.png)
![(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid](/img/structure/B10776091.png)

![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B10776100.png)
![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776112.png)



![[(5R,13S,14R,15R)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776122.png)
![[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776139.png)
![Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate](/img/structure/B10776143.png)
